molecular formula C16H15NS B14127961 4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline CAS No. 927189-54-6

4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline

Cat. No.: B14127961
CAS No.: 927189-54-6
M. Wt: 253.4 g/mol
InChI Key: NQMVDOQRCVMFJT-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-alkynylthiophenols in the presence of a suitable catalyst, such as rhodium, to form the benzothiophene ring . The subsequent functionalization of the benzothiophene core can be achieved through various organic reactions, including Friedel-Crafts acylation and nucleophilic substitution.

Industrial Production Methods

Industrial production of 4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for further substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzothiophen-2-yl)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

927189-54-6

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C16H15NS/c1-17(2)14-9-7-12(8-10-14)16-11-13-5-3-4-6-15(13)18-16/h3-11H,1-2H3

InChI Key

NQMVDOQRCVMFJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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